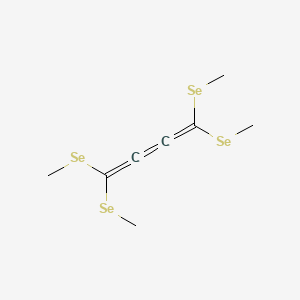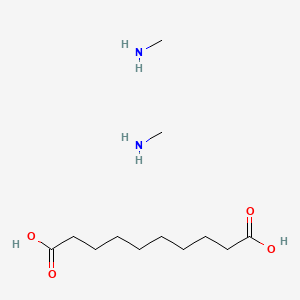
Decanedioic acid;methanamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions
Decanedioic acid can be synthesized through the oxidation of castor oil. The process involves the pyrolysis of castor oil to produce ricinoleic acid, which is then oxidized to form decanedioic acid. The reaction conditions typically involve high temperatures and the presence of an oxidizing agent.
Methanamine is synthesized through the reaction of formaldehyde and ammonia. The reaction is carried out under acidic conditions, and the product is purified through crystallization.
Industrial Production Methods
Industrial production of decanedioic acid involves the alkaline pyrolysis of castor oil, followed by purification through distillation. Methanamine is produced industrially by the reaction of formaldehyde and ammonia in the presence of an acid catalyst, followed by crystallization and drying.
化学反応の分析
Types of Reactions
Decanedioic acid undergoes various chemical reactions, including:
Oxidation: Decanedioic acid can be further oxidized to produce shorter-chain dicarboxylic acids.
Reduction: Reduction of decanedioic acid can yield decanediol.
Esterification: Reaction with alcohols to form esters.
Methanamine undergoes hydrolysis in acidic conditions to produce formaldehyde and ammonia. It can also participate in condensation reactions to form hexamethylenetetramine.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, nitric acid.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Esterification conditions: Acid catalysts such as sulfuric acid.
Major Products
Oxidation: Shorter-chain dicarboxylic acids.
Reduction: Decanediol.
Esterification: Esters of decanedioic acid.
科学的研究の応用
Decanedioic acid and methanamine have various scientific research applications:
Chemistry: Used as intermediates in the synthesis of polymers, plasticizers, and lubricants.
Biology: Decanedioic acid is used in the study of metabolic pathways involving dicarboxylic acids.
Medicine: Methanamine is used as a urinary antiseptic to prevent urinary tract infections.
Industry: Decanedioic acid is used in the production of nylon and other synthetic fibers.
作用機序
Decanedioic Acid
Decanedioic acid exerts its effects through its role as a metabolic intermediate. It is involved in the β-oxidation pathway, where it is broken down to produce energy.
Methanamine
Methanamine exerts its antibacterial effects through the hydrolysis to formaldehyde in acidic conditions. Formaldehyde is a potent bactericidal agent that denatures proteins and nucleic acids, leading to bacterial cell death.
類似化合物との比較
Similar Compounds
Adipic acid: Another dicarboxylic acid with a shorter carbon chain.
Hexamethylenetetramine: A compound similar to methanamine, used as a urinary antiseptic.
Uniqueness
Decanedioic acid is unique due to its longer carbon chain, which imparts different physical and chemical properties compared to shorter-chain dicarboxylic acids. Methanamine is unique due to its ability to hydrolyze to formaldehyde, providing potent antibacterial properties.
特性
CAS番号 |
827305-08-8 |
|---|---|
分子式 |
C12H28N2O4 |
分子量 |
264.36 g/mol |
IUPAC名 |
decanedioic acid;methanamine |
InChI |
InChI=1S/C10H18O4.2CH5N/c11-9(12)7-5-3-1-2-4-6-8-10(13)14;2*1-2/h1-8H2,(H,11,12)(H,13,14);2*2H2,1H3 |
InChIキー |
ZHFUGKXOBFKDPF-UHFFFAOYSA-N |
正規SMILES |
CN.CN.C(CCCCC(=O)O)CCCC(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




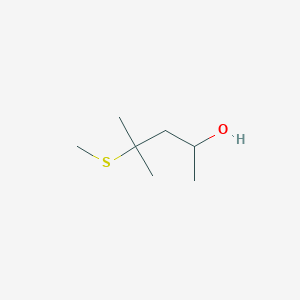
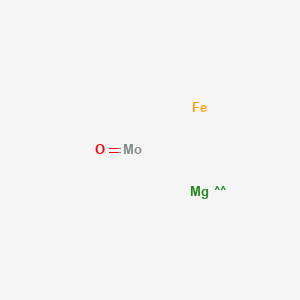
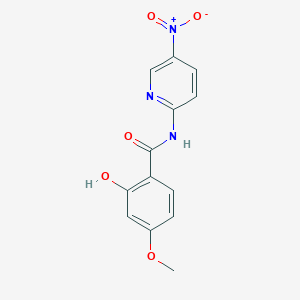
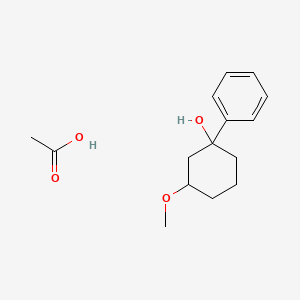
![1,1'-[(1-Iodopropane-1,1-diyl)disulfonyl]dibenzene](/img/structure/B14225791.png)
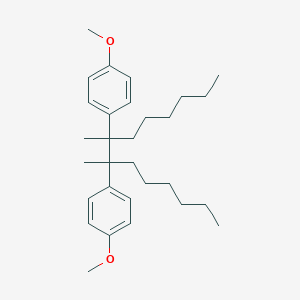

![2-Iodo-5-{[2-(nitromethylidene)imidazolidin-1-yl]methyl}-1,3-thiazole](/img/structure/B14225805.png)
![[3-(2,4-Dimethoxyphenyl)-4-methyl-2-oxochromen-7-yl] acetate](/img/structure/B14225813.png)
![Benzonitrile, 3-[4-(3-fluoro-2-pyridinyl)-2-oxazolyl]-](/img/structure/B14225818.png)
